molecular formula C9H9IO2 B026446 Methyl 5-iodo-2-methylbenzoate CAS No. 103440-54-6

Methyl 5-iodo-2-methylbenzoate

Cat. No.: B026446
CAS No.: 103440-54-6
M. Wt: 276.07 g/mol
InChI Key: BXVIKPGEGLOGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-2-methylbenzoate is an organic compound with the chemical formula C9H9IO2. It is a colorless or yellow liquid that is insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Methyl 5-iodo-2-methylbenzoate can be synthesized through the iodination of methyl 2-methylbenzoate. The reaction typically involves the use of iodine and a suitable catalyst under acidic conditions. The reaction temperature can range from room temperature to the boiling point of the reaction mixture . Industrial production methods often involve the use of microporous compounds, iodine, an oxidizing agent, and acetic anhydride. The process includes a reaction step followed by purification through sublimation, distillation, or crystallization .

Chemical Reactions Analysis

Methyl 5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.

Common reagents used in these reactions include iodine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-iodo-2-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 5-iodo-2-methylbenzoate can be compared with other similar compounds such as:

  • Methyl 2-iodo-5-methylbenzoate
  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 5-fluoro-2-iodobenzoate

These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific iodine substitution pattern, which imparts distinct properties and reactivity .

Properties

IUPAC Name

methyl 5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVIKPGEGLOGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648638
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-54-6
Record name Methyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-iodo-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-iodo-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-iodo-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-iodo-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-iodo-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-iodo-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.